

Application Note: Quantitative Analysis of Enduracidin using Liquid Chromatography-Mass Spectrometry (LC-MS)

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Compound of Interest		
Compound Name:	Enduracidin	
Cat. No.:	B1143893	Get Quote

Audience: Researchers, scientists, and drug development professionals.

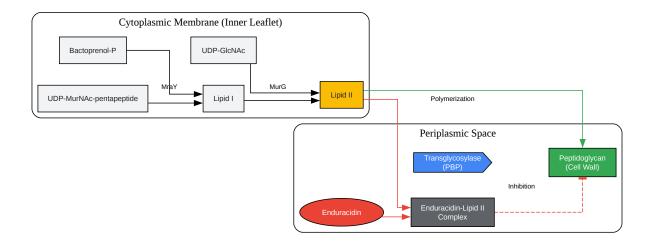
Introduction

Enduracidin is a lipodepsipeptide antibiotic with potent activity against a range of Grampositive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves the inhibition of peptidoglycan biosynthesis by binding to Lipid II, a crucial precursor in the bacterial cell wall synthesis pathway.[2][3] This mode of action makes it an important compound in the study of antibiotic resistance. Accurate and sensitive quantification of Enduracidin is critical for research, development, and quality control. This application note provides a detailed protocol for the analysis of Enduracidin using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique well-suited for the quantitative analysis of complex molecules in biological matrices.

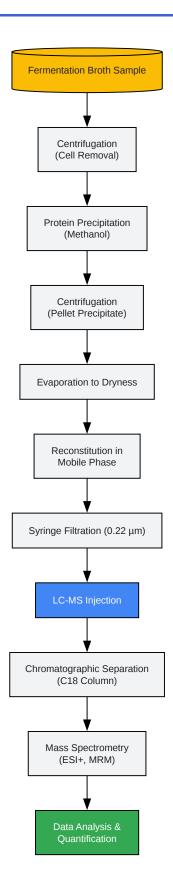
Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Enduracidin targets the transglycosylation step of peptidoglycan biosynthesis.[2][3] It forms a complex with Lipid II, the monomeric precursor of peptidoglycan, thereby preventing its incorporation into the growing cell wall. This disruption of cell wall integrity ultimately leads to bacterial cell death. The simplified pathway is illustrated below.









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References

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- 3. BJOC Optimizations of lipid II synthesis: an essential glycolipid precursor in bacterial cell wall synthesis and a validated antibiotic target [beilstein-journals.org]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Enduracidin using Liquid Chromatography-Mass Spectrometry (LC-MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143893#liquid-chromatography-mass-spectrometry-lc-ms-analysis-of-enduracidin]

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